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Methodology for Assessing Antioxidant
Capacity: DPPH and ABTS Assays
Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two of the

most common and robust methods used to determine the antioxidant capacity of various

compounds: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid)) assays. These electron transfer-based assays are

fundamental tools in drug discovery, food science, and antioxidant research, offering simple,

rapid, and cost-effective means to screen and characterize the free-radical scavenging ability of

chemical compounds.[1][2][3]

The choice between the DPPH and ABTS assay can depend on the nature of the antioxidant

compound being studied and the solvent system.[4][5] The DPPH radical is soluble only in

organic media, making it suitable for lipophilic antioxidants, whereas the ABTS radical cation is

soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic

and lipophilic compounds.
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DPPH Radical Scavenging Assay
Principle and Mechanism
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an

electron to the stable DPPH free radical. The DPPH radical is a stable, deep violet-colored free

radical due to the delocalization of its spare electron. When a solution of DPPH is mixed with a

substance that can donate a hydrogen atom, the DPPH is reduced to its non-radical form,

diphenylpicrylhydrazine. This reduction results in a color change from deep violet to a pale

yellow, which is measured spectrophotometrically at approximately 517 nm. The decrease in

absorbance is directly proportional to the radical-scavenging activity of the antioxidant.

The reaction mechanism can be summarized as follows:

HAT (Hydrogen Atom Transfer): The antioxidant (A-H) donates a hydrogen atom to the

DPPH radical.

SET (Single Electron Transfer): The antioxidant donates an electron, followed by a proton

transfer.

Data Presentation
The antioxidant capacity in the DPPH assay is typically expressed as the IC50 value or as

Trolox Equivalent Antioxidant Capacity (TEAC).

IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to

scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant

activity.

TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of a compound is

compared to that of Trolox, a water-soluble vitamin E analog. The results are expressed as

µmol of Trolox equivalents per gram of the compound.

Table 1: Example Data for DPPH Radical Scavenging Activity
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Compound IC50 (µg/mL) TEAC (µmol TE/g)

Ascorbic Acid 8.5 1.1

Quercetin 4.2 2.3

Gallic Acid 2.1 4.5

Test Compound X 15.3 0.6

Experimental Protocol
1.3.1. Reagents and Materials

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol (spectrophotometric grade)

Antioxidant standard (e.g., Trolox, Ascorbic acid)

Test compound

96-well microplate or spectrophotometer cuvettes

Microplate reader or UV-Vis spectrophotometer

1.3.2. Preparation of Solutions

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or

ethanol. Store this solution in a dark bottle at 4°C.

Standard Solution (e.g., Trolox): Prepare a stock solution of Trolox (e.g., 1 mM) in methanol.

From this stock, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µM).

Test Compound Solutions: Prepare a series of dilutions of the test compound in a suitable

solvent.

1.3.3. Assay Procedure
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Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.

Add 100 µL of the different concentrations of the standard or test compound to the wells.

For the blank (control), add 100 µL of the solvent (e.g., methanol) instead of the sample.

Shake the plate and incubate it in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

1.3.4. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

A_control is the absorbance of the control (DPPH solution without sample).

A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value can be determined by plotting the percentage of scavenging activity against the

concentration of the sample.

Visualizations

Solution Preparation

Assay Procedure Data Analysis

Prepare 0.1 mM DPPH Solution

Mix DPPH Solution with Sample/StandardPrepare Standard (e.g., Trolox) Dilutions

Prepare Test Compound Dilutions

Incubate in Dark (30 min) Measure Absorbance at 517 nm Calculate % Scavenging Activity Determine IC50 Value

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Experimental workflow for the DPPH antioxidant assay.
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Caption: Simplified reaction mechanism of the DPPH assay.

ABTS Radical Cation Decolorization Assay
Principle and Mechanism
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical

cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

The resulting ABTS•+ solution is a blue-green chromophore that absorbs light at 734 nm. In the

presence of an antioxidant that can donate an electron, the ABTS•+ is reduced back to its

colorless neutral form. The extent of decolorization, measured as the decrease in absorbance

at 734 nm, is proportional to the antioxidant's concentration and its radical-scavenging capacity.

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Data Presentation
Similar to the DPPH assay, the results of the ABTS assay are typically expressed as IC50 or

TEAC values.

Table 2: Example Data for ABTS Radical Scavenging Activity
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Compound IC50 (µg/mL) TEAC (µmol TE/g)

Ascorbic Acid 6.8 1.25

Quercetin 3.5 2.8

Gallic Acid 1.8 5.1

Test Compound Y 12.5 0.75

Experimental Protocol
2.3.1. Reagents and Materials

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

Potassium persulfate (K₂S₂O₈)

Phosphate-buffered saline (PBS) or ethanol

Antioxidant standard (e.g., Trolox)

Test compound

96-well microplate or spectrophotometer cuvettes

Microplate reader or UV-Vis spectrophotometer

2.3.2. Preparation of Solutions

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL

of water.

ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate

solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-

16 hours before use. This will generate the ABTS•+ radical.
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ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with

PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

Standard and Test Compound Solutions: Prepare serial dilutions of the standard and test

compounds as described for the DPPH assay.

2.3.3. Assay Procedure

Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well microplate.

Add 10 µL of the different concentrations of the standard or test compound to the wells.

For the blank (control), add 10 µL of the solvent.

Incubate the plate at room temperature for 6 minutes.

Measure the absorbance at 734 nm.

2.3.4. Calculation of Radical Scavenging Activity

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the

DPPH assay. The IC50 value is determined by plotting the percentage of scavenging activity

against the sample concentration.
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Caption: Experimental workflow for the ABTS antioxidant assay.
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Caption: Simplified reaction mechanism of the ABTS assay.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1245953?utm_src=pdf-body-img
https://www.benchchem.com/product/b1245953?utm_src=pdf-body-img
https://www.benchchem.com/product/b1245953?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Genesis and development of DPPH method of antioxidant assay - PMC
[pmc.ncbi.nlm.nih.gov]

2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific
[amerigoscientific.com]

3. echemi.com [echemi.com]

4. benchchem.com [benchchem.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [methodology for assessing antioxidant capacity (e.g.,
DPPH, ABTS) of the compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245953#methodology-for-assessing-antioxidant-
capacity-e-g-dpph-abts-of-the-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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